2-(3-Benzyloxyphenyl)phenol
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Overview
Description
2-(3-Benzyloxyphenyl)phenol is an organic compound with the molecular formula C19H16O2 It is a derivative of phenol, where a benzyloxy group is attached to the third position of the phenyl ring
Mechanism of Action
Target of Action
Phenolic compounds, a group to which this compound belongs, are known to interact with proteins, altering their structure and properties .
Mode of Action
Phenolic compounds can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der waals forces, and hydrogen bonding . These interactions can lead to the folding or unfolding of protein molecules, forming insoluble or soluble complexes .
Biochemical Pathways
Phenolic compounds are known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . They also play a role in the biosynthesis of flavonoids, anthocyanins, and other phenolic compounds .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .
Result of Action
For instance, they can alter protein structures and properties through their interactions . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Factors such as high light, cold, drought, heavy metals, etc., increase the accumulation of phenolics to neutralize any toxic effects . The environment can also influence the biosynthesis of phenolic compounds in plants, leading to variations in their concentration, molecular weight, and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyloxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a benzyloxy group. This reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This green and efficient protocol allows for the synthesis of substituted phenols under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions or the use of transition-metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyloxyphenyl)phenol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)
Electrophilic Aromatic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), Friedel-Crafts catalysts (AlCl3)
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)
Major Products Formed
Oxidation: Quinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Reduction: Hydroquinones
Scientific Research Applications
2-(3-Benzyloxyphenyl)phenol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-Phenylphenol: A phenol derivative with a phenyl group attached to the second position of the phenyl ring.
3-Benzyloxyphenol: A phenol derivative with a benzyloxy group attached to the third position of the phenyl ring.
Uniqueness
2-(3-Benzyloxyphenyl)phenol is unique due to the presence of both a benzyloxy group and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity towards electrophilic aromatic substitution and enhanced lipophilicity, making it valuable for various applications .
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGPRMHBNAGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602448 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889950-96-3 |
Source
|
Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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